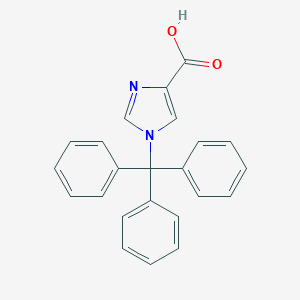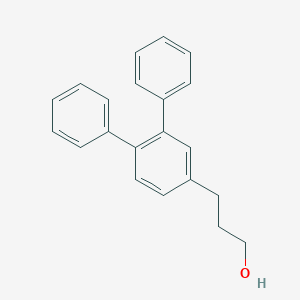
3-(3,4-Diphenylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Diphenylphenyl)propan-1-ol, also known as diphenylpropanolamine (DPA), is a synthetic compound that belongs to the family of phenethylamines. It is a chiral compound, which means it exists in two enantiomeric forms. DPA has been used in the pharmaceutical industry as a nasal decongestant and appetite suppressant. However, due to its potential side effects, it has been banned in many countries. In recent years, DPA has gained attention in scientific research for its potential therapeutic applications.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it is believed to act as a selective alpha-adrenergic receptor agonist, which leads to vasoconstriction and increased blood pressure. DPA also has an indirect sympathomimetic effect, which leads to the release of norepinephrine and epinephrine.
生化和生理效应
DPA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of catecholamines, which leads to increased heart rate and blood pressure. DPA also has a thermogenic effect, which leads to increased metabolism and energy expenditure. Additionally, DPA has been shown to increase the release of dopamine, which leads to improved mood and motivation.
实验室实验的优点和局限性
DPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, DPA has been shown to have a high affinity for alpha-adrenergic receptors, which makes it a useful tool for studying the physiological effects of alpha-adrenergic agonists. However, DPA has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on DPA. One area of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the exact mechanism of action and efficacy of DPA in cancer cells. Additionally, DPA has been shown to have neuroprotective effects, and further studies are needed to determine its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, DPA has been shown to have potential cardiovascular benefits, and further studies are needed to determine its efficacy in treating hypertension and other cardiovascular diseases.
合成方法
DPA can be synthesized using various methods, including the reduction of 3,4-diphenyl-2-oxazolidinone and the condensation of benzaldehyde with 3-phenylpropan-1-ol. The most commonly used method is the reduction of 3,4-diphenyl-2-oxazolidinone using sodium borohydride.
科学研究应用
DPA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, DPA has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In neuroprotection, DPA has been shown to protect against ischemic brain injury and improve cognitive function. In cardiovascular disease, DPA has been shown to reduce blood pressure and improve endothelial function.
属性
CAS 编号 |
186835-06-3 |
|---|---|
产品名称 |
3-(3,4-Diphenylphenyl)propan-1-ol |
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC 名称 |
3-(3,4-diphenylphenyl)propan-1-ol |
InChI |
InChI=1S/C21H20O/c22-15-7-8-17-13-14-20(18-9-3-1-4-10-18)21(16-17)19-11-5-2-6-12-19/h1-6,9-14,16,22H,7-8,15H2 |
InChI 键 |
RWGNIRFXQDNZLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
其他 CAS 编号 |
186835-06-3 |
同义词 |
3-((1,1'2',1'')-3'-terphenyl)propanol F 050 F-050 F050 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



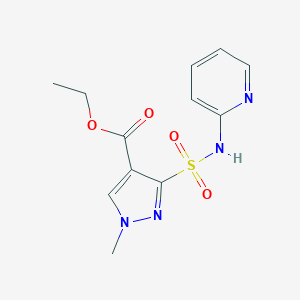


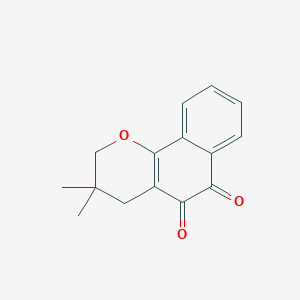
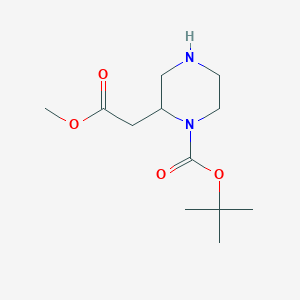
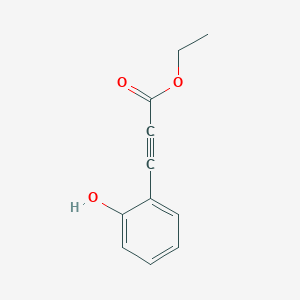
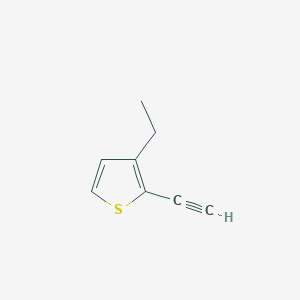
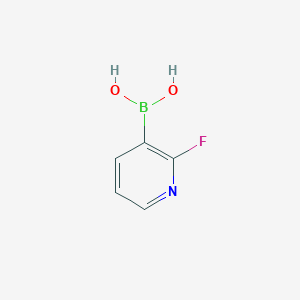
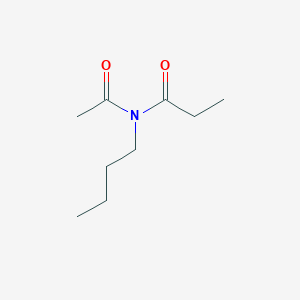
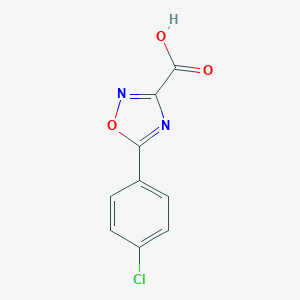
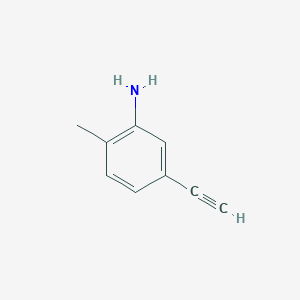
![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
